molecular formula C11H12N4 B8546647 4-Methyl-6-(2-methyl-pyridin-4-yl)-pyrimidin-2-ylamine

4-Methyl-6-(2-methyl-pyridin-4-yl)-pyrimidin-2-ylamine

Cat. No.: B8546647
M. Wt: 200.24 g/mol
InChI Key: RVCNTFGMLAONLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(2-methyl-pyridin-4-yl)-pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-6-(2-methylpyridin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H12N4/c1-7-5-9(3-4-13-7)10-6-8(2)14-11(12)15-10/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

RVCNTFGMLAONLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC(=NC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.00 g (13.9 mmol) 2-amino-4-chloro-6-methylpyrimidine, 2.48 g (18.1 mmol) 2-picoline-4-boronic acid, 0.43 g (2.8 mmol) tetrakis(triphenylphosphine)palladium(0) and 3.85 g (27.9 mmol) potassium carbonate in 40 mL 1,2-dimethoxyethane and 4 mL water is heated to reflux temperature and stirred overnight. The reaction mixture is concentrated under reduced pressure, water is added and the precipitated product is filtered off and dried in vacuo at 40° C. Yield: 1.94 g (69%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One

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